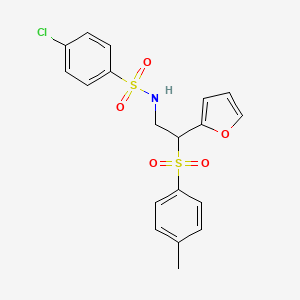

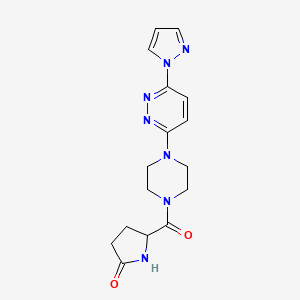

4-chloro-N-(2-(furan-2-yl)-2-tosylethyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-chloro-N-(2-(furan-2-yl)-2-tosylethyl)benzenesulfonamide” is a complex organic molecule that contains several functional groups, including a chlorobenzene, a furan ring, a tosyl group, and a sulfonamide group . These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science.

Scientific Research Applications

Structural Analysis and Crystal Packing

One study investigates the isomorphous crystal structures of similar benzenesulfonamide compounds, emphasizing the role of intermolecular C-H...O, C-H...π, and C-H...Cl interactions in determining crystal packing. These interactions, along with the specific positions of Cl atoms, lead to variations in the crystal structures of the compounds, highlighting the structural complexity and potential for diverse applications in materials science and crystal engineering (Bats, Frost, & Hashmi, 2001).

Synthesis Methods

Research into the efficient synthesis of furyl sulfonamides from reactions involving furan with in situ generated N-tosyl imines showcases a method to produce various sulfonamide derivatives. This process underlines the compound's versatility in synthesizing novel organic molecules with potential pharmacological properties (Padwa, Zanka, Cassidy, & Harris, 2003).

Potential in Anticancer Research

A study on the synthesis and molecular structure of novel sulfonamide derivatives explores their potential anticancer activity. This research indicates the capability of certain sulfonamide compounds to exhibit remarkable activity against various human tumor cell lines, suggesting a promising avenue for developing new anticancer agents (Sławiński, Żołnowska, Orlewska, & Chojnacki, 2012).

Biological Potential and Enzyme Inhibition

The synthesis and characterization of sulfonamide hybrid Schiff bases from anthranilic acid highlight their biological potential. These compounds have been evaluated for their enzyme inhibition capabilities against AChE and BChE enzymes, demonstrating significant inhibition percentages. Such findings suggest the compound's utility in developing treatments for conditions involving these enzymes (Kausar et al., 2019).

Chemosensing Applications

Further research into colorimetric and fluorescence chemosensing probes for selective detection of Sn2+ ions in aqueous solutions showcases the application of sulfonamide compounds in environmental monitoring and bioimaging. The study demonstrates how these compounds can serve as effective markers for detecting metal ions in living cells and zebrafish, highlighting their relevance in biological and environmental sciences (Ravichandiran et al., 2020).

Properties

IUPAC Name |

4-chloro-N-[2-(furan-2-yl)-2-(4-methylphenyl)sulfonylethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClNO5S2/c1-14-4-8-16(9-5-14)27(22,23)19(18-3-2-12-26-18)13-21-28(24,25)17-10-6-15(20)7-11-17/h2-12,19,21H,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AESQSBIBEIKFDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(CNS(=O)(=O)C2=CC=C(C=C2)Cl)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClNO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-2-chloro-3H-imidazo[4,5-b]pyrazine](/img/structure/B2562395.png)

![Methyl 4-[(2-methylbenzoyl)amino]benzoate](/img/structure/B2562397.png)

![N,N-dibutyl-3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamide](/img/structure/B2562400.png)

![Methyl 4-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2562402.png)

![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2562403.png)

![N-(4-bromo-3-methylphenyl)-4-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanamide](/img/structure/B2562405.png)

![6-Cyclohexyl-4,7-dimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2562413.png)